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Compound of Interest

Compound Name: 4-Ethyl-2-methylaniline

An In-Depth Technical Guide to 4-Ethyl-2-methylaniline

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-2-methylaniline (CAS No.
71757-56-7), a key substituted aniline derivative. Intended for researchers, chemists, and
professionals in drug development and materials science, this document details the
compound's chemical identity, physicochemical properties, synthesis methodologies, and
spectroscopic characterization. Furthermore, it explores the reactivity of the molecule and its
applications as a versatile intermediate in the synthesis of complex organic compounds. Safety
protocols and handling guidelines are also presented to ensure its proper use in a laboratory
and industrial setting. The guide synthesizes information from authoritative chemical databases
and literature to serve as a reliable resource for scientific and technical applications.

Chemical Identity and Nomenclature

4-Ethyl-2-methylaniline is an aromatic organic compound featuring an aniline core substituted
with an ethyl group at the para-position (C4) and a methyl group at the ortho-position (C2)
relative to the amino group. This specific substitution pattern imparts distinct chemical
properties that make it a valuable building block in organic synthesis.

Its IUPAC name is 4-ethyl-2-methylaniline.[1] It is also known by synonyms such as 4-ethyl-2-
methylbenzenamine and 2-Methyl-4-ethylaniline.[2][3] The structural arrangement of the
substituents influences the electronic and steric environment of the amine and the aromatic
ring, which dictates its reactivity.
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Table 1: Chemical Identifiers and Core Properties of 4-Ethyl-2-methylaniline

Identifier Value Source
IUPAC Name 4-ethyl-2-methylaniline [1]
CAS Number 71757-56-7 [1][2]
Molecular Formula CoHisN [1112]
Molecular Weight 135.21 g/mol [1][2]

Canonical SMILES

CCC1=CC(=C(C=C1)N)C

[1]

INChl=1S/C9H13N/c1-3-8-4-5

InChl 9(10)7(2)6-8/h4-6H,3,10H2,1- [11[2]
2H3
AWFVTWKQFZGFDS-

InChiKey [1][2]
UHFFFAOYSA-N

PubChem CID 19035152 [1]

Topological Polar Surface Area 26 A2 [1][2]

| Complexity | 101 |[1][2] |

Synthesis and Manufacturing

The synthesis of 4-Ethyl-2-methylaniline typically involves the reduction of a corresponding

nitroaromatic precursor, a robust and widely used method for preparing anilines. The causality

behind this choice lies in the accessibility of nitroaromatic compounds through electrophilic

nitration and the high efficiency of nitro group reduction.

A primary route starts from 3-ethyltoluene (CAS 620-14-4), which can be nitrated to form 3-

ethyl-6-nitrotoluene. Subsequent reduction of the nitro group yields the target molecule.[3][4]

Experimental Protocol: Synthesis via Nitroarene

Reduction
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This protocol describes a standard laboratory-scale synthesis starting from the corresponding
nitro compound, 4-ethyl-2-nitroaniline. The choice of a reducing agent like tin(ll) chloride in
hydrochloric acid is a classic method (Stephen reduction) known for its high yield and reliability
in converting aromatic nitro groups to amines.

Step 1: Reaction Setup

e To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add
4-ethyl-2-nitroaniline (10 mmol).

e Add ethanol (50 mL) to dissolve the starting material.

 In a separate beaker, prepare a solution of tin(ll) chloride dihydrate (SnCl2-:2H20, 30 mmol)
in concentrated hydrochloric acid (20 mL). The acid is crucial for the reaction mechanism
and for keeping the tin salts in solution.

Step 2: Reduction Reaction

e Slowly add the acidic tin(ll) chloride solution to the stirred solution of 4-ethyl-2-nitroaniline.
The addition should be controlled to manage the exothermic nature of the reaction.

 After the addition is complete, heat the mixture to reflux for 2-3 hours. The progress of the
reaction can be monitored using Thin Layer Chromatography (TLC).[5]

Step 3: Work-up and Isolation
e Cool the reaction mixture to room temperature and then place it in an ice bath.

o Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide
(NaOH) solution until the pH is strongly basic (pH > 10). This step is critical to deprotonate
the anilinium salt and precipitate tin hydroxides.

e The resulting slurry is then extracted with ethyl acetate (3 x 50 mL). The organic solvent
isolates the amine product from the aqueous phase and inorganic salts.[5]

o Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and
inorganic impurities.
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» Dry the organic phase over anhydrous sodium sulfate (Na2S0Oa), filter, and remove the
solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

e The crude product can be purified by column chromatography on silica gel or by vacuum
distillation to yield pure 4-Ethyl-2-methylaniline.[5]

Reduction
(e.g., SnClz, HCI)

Nitration
(HNOs3, H2S04)

3-Ethyltoluene 3-ethyl-6-nitrotoluene 4-Ethyl-2-methylaniline

Click to download full resolution via product page

General synthetic workflow for 4-Ethyl-2-methylaniline.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 4-Ethyl-2-
methylaniline. The combination of NMR, IR, and Mass Spectrometry provides a complete
structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the amino protons, and the protons of the ethyl and methyl substituents. The
aromatic protons will appear as a complex multiplet or distinct doublets and singlets in the
range of & 6.5-7.5 ppm. The NHz protons typically appear as a broad singlet. The ethyl group
will show a quartet for the -CH2- group and a triplet for the -CHs group, while the aromatic
methyl group will be a singlet around 6 2.0-2.5 ppm.

e 13C NMR: The carbon spectrum will display nine distinct signals corresponding to the nine
carbon atoms in the molecule, confirming its asymmetry. Aromatic carbons will resonate in
the & 110-150 ppm region, while the aliphatic carbons of the ethyl and methyl groups will
appear upfield.

Infrared (IR) Spectroscopy
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The IR spectrum provides information about the functional groups present. Key expected
absorptions include:

e N-H Stretching: A characteristic doublet in the range of 3350-3500 cm~1 corresponding to the
symmetric and asymmetric stretches of the primary amine (-NHz) group. The presence of
two bands is a definitive indicator of a primary amine.

e C-H Stretching: Aromatic C-H stretches appear just above 3000 cm~1, while aliphatic C-H
stretches from the ethyl and methyl groups appear just below 3000 cm~1.

e Aromatic C=C Bending: Strong absorptions in the 1450-1600 cm~1 region are indicative of

the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

e Molecular lon Peak (M*): The electron impact (EI) mass spectrum should show a prominent
molecular ion peak at an m/z ratio of 135, corresponding to the molecular weight of the
compound.

e Fragmentation: Common fragmentation patterns for alkyl anilines include the loss of a
hydrogen atom (M-1) and the loss of the alkyl groups. A significant peak at m/z 120 would
correspond to the loss of a methyl radical from the ethyl group (benzylic cleavage), which is
a highly favorable fragmentation pathway.

Table 2: Summary of Expected Spectroscopic Data
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Technique Feature Expected Range / Value

1H NMR Aromatic Protons (Ar-H) 0 6.5-7.5 ppm
Amine Protons (-NHz) Broad singlet, 4 3.5 - 4.5 ppm
Methylene Protons (-CHz-) Quartet, 8 2.5 - 2.8 ppm
Aromatic Methyl (-CHs3) Singlet, 4 2.0 - 2.5 ppm
Ethyl Methyl (-CHs3) Triplet, 8 1.1 - 1.3 ppm

IR N-H Stretch (primary amine) 3350 - 3500 cm~1 (doublet)
C-H Stretch (aromatic) 3000 - 3100 cm~1
C-H Stretch (aliphatic) 2850 - 2975 cm™1
C=C Stretch (aromatic) 1450 - 1600 cm™1

MS (EI) Molecular lon (M) m/z = 135

| | Major Fragment | m/z = 120 ([M-CHs]*) |

Chemical Reactivity and Applications

4-Ethyl-2-methylaniline is a bifunctional molecule whose reactivity is dominated by the

nucleophilic amino group and the electron-rich aromatic ring.

Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group basic and nucleophilic.

o Salt Formation: It reacts readily with acids to form anilinium salts.

» Acylation: It can be acylated by reacting with acid chlorides or anhydrides to form amides.

This reaction is often used to protect the amino group during other transformations.

» Diazotization: Like other primary aromatic amines, it undergoes diazotization upon treatment

with nitrous acid (generated in situ from NaNO:z and a strong acid like HCI) at low

temperatures (0-5 °C). The resulting diazonium salt is a highly versatile intermediate.
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The Sandmeyer Reaction

The diazonium salt derived from 4-Ethyl-2-methylaniline can be used in Sandmeyer or related
reactions to introduce a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic
ring, displacing the diazonium group. This pathway is a cornerstone of synthetic aromatic
chemistry, providing access to compounds that are difficult to synthesize via direct electrophilic
substitution.

4 Sandmeyer Products

[Z—Chloro—s—ethyltoluene]

(with CuCl)
CuCl_{—%
) 2y . Diazotization 4-Ethyl-2-methylbenzene CuBr 2-Bromo-5-ethyltoluene
(4 Rinf S miniEmie (NaNO2, HCI, 0-5°C) diazonium chloride ] > l (with CuBr)
CuCN

(with CUCN)

El—Ethyl—Z—methylbenzonitrilej

AN

Click to download full resolution via product page

Diazotization and subsequent Sandmeyer reactions.

Applications in Synthesis

Due to its versatile reactivity, 4-Ethyl-2-methylaniline is a valuable intermediate in the
synthesis of:

o Pharmaceuticals: Substituted anilines are common scaffolds in drug molecules. The specific
substitution pattern of this compound can be leveraged to synthesize targeted therapeutic
agents.[6]

o Agrochemicals: Many herbicides and pesticides are derived from aniline precursors.
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e Dyes and Pigments: The diazonium salts can be used in azo coupling reactions to produce
highly colored azo dyes.

Safety, Handling, and Toxicology

Proper handling of 4-Ethyl-2-methylaniline is essential due to its potential hazards. The
information below is a summary and should be supplemented by a full Safety Data Sheet
(SDS) before use.[7][8][9]

o Hazard Classification: The compound is generally classified as harmful if swallowed, toxic in
contact with skin, and toxic if inhaled. It can cause skin and serious eye irritation.[9][10]

» Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear
appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety
goggles, and a lab coat. Avoid breathing vapors or mist.[7]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents and acids.[7][8]

o First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye
contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh
air. In case of ingestion, rinse the mouth and seek immediate medical attention.[8]

Table 3: GHS Hazard and Precautionary Statements
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Category Code Statement

Hazard H302 Harmful if swallowed.
H311 Toxic in contact with skin.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H331 Toxic if inhaled.

Avoid breathing
Precautionary P261 dust/fume/gas/mist/vapours/sp

ray.

Wear protective
P280 gloves/protective clothing/eye

protection/face protection.

IF SWALLOWED: Immediately
P301+P310 call a POISON CENTER or

doctor/physician.

IF ON SKIN: Wash with plenty

P302+P352
of water.
IF IN EYES: Rinse cautiously
with water for several minutes.
P305+P351+P338 Remove contact lenses, if

present and easy to do.

Continue rinsing.

| | P405 | Store locked up. |

Note: GHS classifications can vary by jurisdiction and supplier. Always consult the specific SDS
for the material being used.

Conclusion
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4-Ethyl-2-methylaniline is a synthetically important aromatic amine with well-defined chemical
and physical properties. Its preparation is straightforward, typically via the reduction of the
corresponding nitro compound, and its structure can be unambiguously confirmed through
standard spectroscopic methods. The reactivity of its amino group and aromatic ring,
particularly through diazotization and subsequent functionalization, makes it a versatile
intermediate for creating a diverse range of more complex molecules. For professionals in the
pharmaceutical, agrochemical, and materials science industries, a thorough understanding of
this compound's synthesis, reactivity, and safe handling is crucial for leveraging its full potential
in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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